molecular formula C11H14F6N2O4S2 B6310738 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide CAS No. 1456878-01-5

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6310738
CAS No.: 1456878-01-5
M. Wt: 416.4 g/mol
InChI Key: NUKJBOMZTVLMGD-UHFFFAOYSA-N
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Description

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the chemical formula C₁₁H₁₄F₆N₂O₄S₂. This compound is known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it a valuable material in various scientific and industrial applications, particularly in the field of electrochemistry.

Mechanism of Action

Target of Action

It is known that this compound is a type of ionic liquid, which are often used in electrochemical applications such as batteries .

Mode of Action

The mode of action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it facilitates the movement of charge in electrochemical systems. This is achieved through its interaction with the anode and cathode in a battery, where it helps to maintain a charge balance .

Biochemical Pathways

Its role is more related to physical chemistry and materials science .

Result of Action

The result of the action of this compound is the facilitation of charge movement in electrochemical systems. This can lead to improved performance of devices such as batteries .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, its thermal stability was studied and found to be stable under certain conditions . Furthermore, it is known to be a liquid at room temperature with a density of 1.412 g/cm3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-propyl-4-methylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or column chromatography to obtain a high-purity ionic liquid .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridinium salts, while redox reactions can produce oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide stands out due to its unique combination of high thermal stability, low volatility, and high ionic conductivity. These properties make it particularly suitable for applications requiring stable and efficient ion transport, such as in advanced battery technologies and catalysis .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;4-methyl-1-propylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-9(2)5-8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKJBOMZTVLMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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